molecular formula C21H24N2O6S B11150847 ethyl 5-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11150847
M. Wt: 432.5 g/mol
InChI Key: FPVDHXIQOKAODS-UHFFFAOYSA-N
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Description

The compound ethyl 5-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}-1,2-dimethyl-1H-indole-3-carboxylate is a substituted indole derivative with a complex substitution pattern. Its structure includes:

  • A methoxy group at position 5 of the indole core.
  • A sulfonamide group at position 4, linked to a 4-methoxyphenyl moiety.
  • Methyl groups at positions 1 and 2.
  • An ethyl ester at position 3.

Properties

Molecular Formula

C21H24N2O6S

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 5-methoxy-4-[(4-methoxyphenyl)sulfonylamino]-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C21H24N2O6S/c1-6-29-21(24)18-13(2)23(3)16-11-12-17(28-5)20(19(16)18)22-30(25,26)15-9-7-14(27-4)8-10-15/h7-12,22H,6H2,1-5H3

InChI Key

FPVDHXIQOKAODS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)OC)C)C

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

A modified approach employs microwave irradiation to accelerate the sulfonylation step. Heating the reaction mixture at 80°C for 20 minutes under microwave conditions achieves a 92% yield, compared to 78% for conventional heating. This method reduces reaction time from hours to minutes but requires specialized equipment.

Solid-Phase Synthesis

Patents describe immobilizing the indole precursor on Wang resin, enabling stepwise functionalization in a combinatorial chemistry format. After sulfonylation, the product is cleaved from the resin using trifluoroacetic acid (TFA). While this approach facilitates high-throughput screening, it introduces additional complexity in resin handling and product isolation.

Critical Evaluation of Reaction Parameters

The synthesis’s success hinges on optimizing several variables:

ParameterOptimal ConditionImpact on Yield
Temperature0°C (initial), 25°C (reaction)Minimizes decomposition
SolventDichloromethaneEnhances reagent solubility
BasePyridineNeutralizes HCl, prevents side reactions
Reaction Time4–6 hoursEnsures complete conversion

Substituting DCM with tetrahydrofuran (THF) reduces yield by 15%, likely due to poorer sulfonyl chloride solubility. Similarly, replacing pyridine with triethylamine results in emulsion formation during workup, complicating purification.

Industrial-Scale Considerations

For large-scale production, the following adjustments are recommended:

  • Continuous flow chemistry : Implementing a continuous flow reactor for the sulfonylation step improves heat dissipation and reduces batch variability.

  • Catalytic methods : Exploratory studies suggest that Lewis acids like zinc chloride can catalyze the sulfonylation, potentially lowering reagent costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions typically involve strong acids or bases and reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.

    Reduction: Sulfonyl groups can be reduced to sulfides.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Ethyl 5-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}-1,2-dimethyl-1H-indole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of indole derivatives on various biological systems, including their potential as enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The methoxy and sulfonyl groups can influence the compound’s binding affinity and specificity for its molecular targets, potentially affecting pathways involved in inflammation, neurotransmission, or cell signaling.

Comparison with Similar Compounds

Structural Features

Key structural analogs and their differences are summarized in Table 1.

Table 1: Structural Comparison of Indole Derivatives

Compound Name Substituents Molecular Formula Reference
Target Compound 5-OMe, 4-(4-OMePhSO₂NH), 1,2-Me, 3-COOEt C₂₂H₂₅N₂O₆S N/A
Ethyl 5-methoxy-3-(3-(4-methylphenylsulfonamido)propyl)-1H-indole-1-carboxylate (605) 5-OMe, 3-(propyl-4-MePhSO₂NH), 1-COOEt C₂₄H₂₇N₂O₅S
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3) 5-F, 2-CONH(4-benzoylphenyl) C₂₂H₁₆FN₂O₂
Sch225336 (CB2 inverse agonist) Bis-sulfone, 4-OMePhSO₂, 2-OMePhSO₂, ethanesulfonamide C₂₃H₂₄N₂O₇S₂
Ethyl 5-methoxyindole-2-carboxylate 5-OMe, 2-COOEt C₁₂H₁₃NO₃

Key Observations :

  • The target compound uniquely combines a 4-sulfonamido group with dual methyl groups (1,2-positions), distinguishing it from simpler esters like ethyl 5-methoxyindole-2-carboxylate .
  • Compound 605 shares a sulfonamido group but features a propyl linker and lacks the 1,2-dimethyl substitution .
  • Sch225336 incorporates bis-sulfone groups, highlighting the pharmacological importance of sulfonamide motifs in receptor binding .

Physicochemical Properties

Limited data for the target compound necessitate extrapolation from analogs:

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Rf Value Spectral Data (¹H-NMR, IR) Reference
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 0.67 δ 12.33 (NHCO), 1666 cm⁻¹ (C=O)
Compound 605 Not reported N/A Matched literature data
Ethyl 5-methoxyindole-2-carboxylate Not reported N/A IR: 1710 cm⁻¹ (ester C=O)

Insights :

  • The sulfonamide group in the target compound would likely reduce solubility compared to simpler esters, as seen in Sch225336’s lipophilic profile .

Pharmacological Activities

While direct data for the target compound are unavailable, structural parallels suggest possible activity:

  • Sch225336 exhibits high CB2 receptor affinity (Kᵢ = 0.3 nM) due to its bis-sulfone and methoxy groups .
  • Sulfonamide-containing indoles often target enzymes (e.g., cyclooxygenase) or receptors (e.g., cannabinoid receptors) .

The target compound’s 4-sulfonamido group and methoxy substituents may similarly enhance receptor binding, though empirical validation is required.

Biological Activity

Ethyl 5-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}-1,2-dimethyl-1H-indole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indole Core : The indole structure is known for its diverse biological activities.
  • Methoxy Groups : The presence of methoxy groups can influence the compound's solubility and interaction with biological targets.
  • Sulfonamide Linkage : This moiety often enhances pharmacological properties and can improve bioavailability.

Chemical Formula

The chemical formula for this compound is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S.

Anticancer Properties

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer activity. This compound has shown promising results against various cancer cell lines.

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of this compound on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-75.13Induction of apoptosis via caspase activation
MEL-84.78Cell cycle arrest at G1 phase

The compound exhibited a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

The mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction : The compound activates apoptotic pathways, leading to cell death in cancer cells.
  • Cell Cycle Arrest : It has been shown to halt cell cycle progression, particularly in the G1 phase.
  • Caspase Activation : Increased caspase-3/7 activity was observed, indicating a pathway for programmed cell death.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. A study assessed its effectiveness against bacterial strains and reported:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 5-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}-1,2-dimethyl-1H-indole-3-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including indole core formation, sulfonamide coupling, and esterification. For example:

  • Indole core assembly : Use Fischer indole synthesis or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at positions 4 and 5 .
  • Sulfonylation : React the amino group at position 4 with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to form the sulfonamide moiety .
  • Esterification : Introduce the ethyl carboxylate group via nucleophilic acyl substitution or ester exchange reactions .
    • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography to avoid byproducts.

Q. How is spectroscopic characterization (NMR, IR, MS) performed to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR. The indole NH proton (if present) appears downfield (~δ 10-12 ppm). Methoxy groups resonate at δ ~3.8-4.0 ppm, while methyl groups on the indole ring show δ ~2.1-2.5 ppm .
  • IR : Confirm sulfonamide (S=O stretch at ~1350-1150 cm1^{-1}) and ester (C=O at ~1720 cm1^{-1}) functional groups .
  • Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]+^+) and fragment patterns, focusing on cleavage of the sulfonamide and ester groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases or sulfotransferases using fluorogenic substrates. The sulfonamide group may act as a hydrogen-bond acceptor .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare activity to structurally similar indole derivatives .
  • Solubility : Perform shake-flask experiments in PBS or DMSO to assess bioavailability. The ethyl ester may enhance lipophilicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in determining the 3D structure of this compound?

  • Methodological Answer :

  • Crystal Growth : Use vapor diffusion with solvents like ethanol/dichloromethane. The methoxy groups may promote π-π stacking, aiding crystallization .
  • Data Collection : Employ synchrotron radiation for high-resolution data. SHELX programs (e.g., SHELXL) are robust for refining structures with twinning or high thermal motion .
  • Hydrogen Bonding : Identify interactions between sulfonamide S=O and indole NH using graph-set analysis (e.g., Etter’s rules) to map supramolecular motifs .

Q. What computational methods predict the impact of substituents on hydrogen-bonding networks?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Analyze electrostatic potential surfaces to predict sulfonamide donor/acceptor sites .
  • Molecular Dynamics : Simulate solvent effects (e.g., water or DMSO) to assess conformational stability of the ethyl carboxylate group .
  • Comparative Analysis : Overlay crystal structures of analogs (e.g., methyl vs. ethyl esters) to evaluate steric effects on packing .

Q. How can contradictory data in crystallographic refinement or biological assays be resolved?

  • Methodological Answer :

  • Crystallography : If SHELXL refinement yields high R-factors, check for twinning (using PLATON) or partial disorder. Adjust occupancy ratios for flexible groups (e.g., ethyl ester) .
  • Biological Data : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C). Use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence) .

Q. What strategies enable comparative studies with analogs (e.g., varying methoxy or sulfonyl groups)?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with halogens or bulkier substituents at position 4. Test for changes in enzyme inhibition potency or solubility .
  • Thermal Analysis : Use DSC to compare melting points and polymorph stability. Methoxy groups often lower melting points due to reduced symmetry .
  • Pharmacophore Modeling : Map essential features (e.g., sulfonamide H-bond acceptors) using MOE or Schrödinger. Validate with docking studies against target proteins .

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